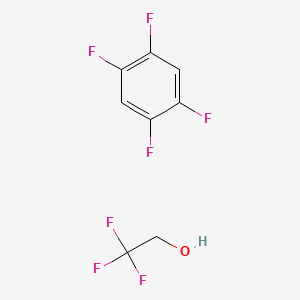
1,2,4,5-Tetrafluorobenzene;2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,5-Tetrafluorobenzene: and 2,2,2-trifluoroethanol are two distinct chemical compounds with unique properties and applications. 1,2,4,5-Tetrafluorobenzene is a fluorinated aromatic compound, while 2,2,2-trifluoroethanol is a fluorinated alcohol. Both compounds are valuable in various scientific and industrial fields due to their unique chemical properties.
Métodos De Preparación
1,2,4,5-Tetrafluorobenzene: can be synthesized through several methods, including the fluorination of benzene derivatives. One common method involves the reaction of benzene with fluorine gas in the presence of a catalyst . This process requires careful control of reaction conditions to ensure selective fluorination at the desired positions.
2,2,2-Trifluoroethanol: is typically produced by the hydrogenation of trifluoroacetaldehyde . This process involves the reduction of trifluoroacetaldehyde using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon.
Análisis De Reacciones Químicas
1,2,4,5-Tetrafluorobenzene: undergoes various chemical reactions, including substitution and oxidation reactions. For example, under nitration conditions, it does not form a nitro derivative but undergoes a preferential 1,4-fluorine displacement-oxidation mechanism to give 2,5-difluoro-1,4-benzoquinone . Common reagents used in these reactions include nitric acid and sulfuric acid.
2,2,2-Trifluoroethanol: can undergo oxidation to yield trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions, such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction .
Aplicaciones Científicas De Investigación
1,2,4,5-Tetrafluorobenzene: is widely used in organic synthesis and as a solvent . It is employed in the preparation of fluorinated aromatic compounds, catalysts, and polymers . Its unique properties make it valuable in the field of fluorine chemistry.
2,2,2-Trifluoroethanol: is used in various scientific research applications, including as a solvent and reagent in organic synthesis . It is also used in the pharmaceutical industry for the synthesis of various drugs and as a stabilizer for proteins and enzymes .
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetrafluorobenzene involves its ability to undergo substitution and oxidation reactions, leading to the formation of various fluorinated products . These reactions are facilitated by the presence of fluorine atoms, which influence the reactivity of the compound.
2,2,2-Trifluoroethanol: exerts its effects through its ability to participate in hydrogen bonding and its role as a solvent . It can stabilize proteins and enzymes by forming hydrogen bonds with their functional groups, thereby enhancing their stability and activity .
Comparación Con Compuestos Similares
1,2,4,5-Tetrafluorobenzene: can be compared with other fluorinated benzenes, such as 1,2,3,4-tetrafluorobenzene and 1,2,3,5-tetrafluorobenzene . These compounds differ in the positions of the fluorine atoms on the benzene ring, which affects their reactivity and applications.
2,2,2-Trifluoroethanol: can be compared with other fluorinated alcohols, such as 2,2,3,3-tetrafluoropropanol and 2,2,3-trifluoropropanol . These compounds have different numbers and positions of fluorine atoms, which influence their chemical properties and applications.
Propiedades
Número CAS |
827046-84-4 |
|---|---|
Fórmula molecular |
C8H5F7O |
Peso molecular |
250.11 g/mol |
Nombre IUPAC |
1,2,4,5-tetrafluorobenzene;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H2F4.C2H3F3O/c7-3-1-4(8)6(10)2-5(3)9;3-2(4,5)1-6/h1-2H;6H,1H2 |
Clave InChI |
BTAVHWOWXGUCHM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)F)F.C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2R)-Pent-3-yn-2-yl]oxy}benzene](/img/structure/B14230494.png)
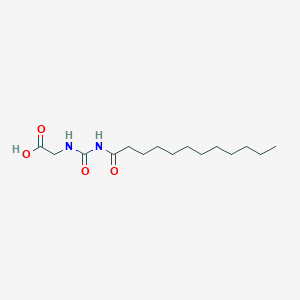
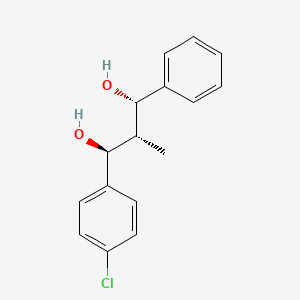

![2-[(Propan-2-yl)carbamoyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B14230531.png)
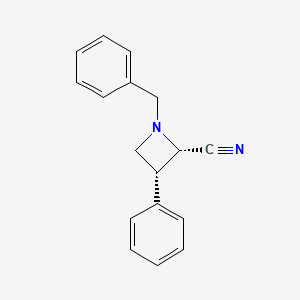
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)
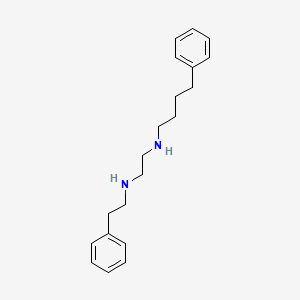
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)
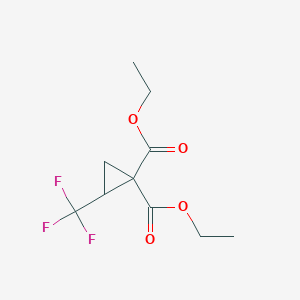
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
